molecular formula C14H13N3O B2715918 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile CAS No. 1275856-40-0

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile

Cat. No.: B2715918
CAS No.: 1275856-40-0
M. Wt: 239.278
InChI Key: MYDFHZXUWZRJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile is an organic compound with the molecular formula C14H13N3O This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and an amino group attached to a phenyl ring, which is further substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile typically involves the reaction of 3-(methoxymethyl)aniline with 2-chloropyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-(methoxymethyl)aniline attacks the chlorinated pyridine ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.

Uniqueness

4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile is unique due to the presence of both a carbonitrile group and a methoxymethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-[3-(methoxymethyl)anilino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-10-11-3-2-4-12(7-11)17-13-5-6-16-14(8-13)9-15/h2-8H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDFHZXUWZRJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.